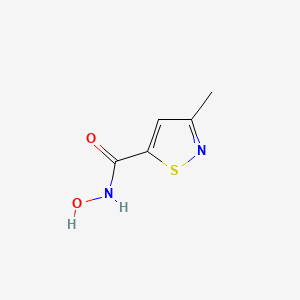
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl 6,7,8,9-tetrahydro carvedilol, often referred to as BTHC, is a synthetic derivative of the β-blocker carvedilol. It is a white crystalline powder that is soluble in water and ethanol. BTHC is used in scientific research to study its pharmacological properties, such as its ability to block β-adrenergic receptors, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
Carvedilol exhibits a unique combination of beta-adrenoceptor antagonism with peripheral vasodilation effects primarily through alpha 1-adrenergic blockade. This dual action contributes to its antihypertensive effect by reducing total peripheral resistance and avoiding compensatory mechanisms associated with traditional beta-blocker or vasodilator therapy. The pharmacokinetic profile of a new controlled-release formulation of carvedilol indicates consistent performance across various doses, providing 24-hour coverage similar to the immediate-release formulation (Tenero et al., 2006).
Therapeutic Efficacy in Hypertension and Heart Failure
Clinical trials have demonstrated carvedilol's efficacy in mild-to-moderate essential hypertension, showing similar antihypertensive effects to atenolol, labetalol, and other agents. Its benefits extend to specific patient populations, such as those with renal impairment or diabetes, without adversely affecting glucose tolerance or carbohydrate metabolism (McTavish, Campoli-Richards, & Sorkin, 1993). Furthermore, carvedilol has shown beneficial hemodynamic effects in patients with congestive heart failure and stable angina pectoris.
Anti-Arrhythmic and Cardioprotective Effects
Carvedilol's role extends to the treatment of arrhythmias and post-myocardial infarction management, demonstrating cardioprotective properties through mechanisms such as antioxidant effects, reduction in neutrophil infiltration, and improvement of myocardial remodeling post-acute myocardial infarction (Chen-Scarabelli et al., 2012). Its efficacy in reducing mortality and hospitalization rates in heart failure or post-myocardial infarction patients highlights its potential as an effective antiarrhythmic agent.
Renoprotective Effects and Management of Chronic Kidney Disease
The sympathetic nervous system's role in renal function modulation suggests carvedilol's potential in renoprotection, particularly in chronic kidney disease (CKD) stages. Carvedilol's vasodilating beta-blockers exhibit tolerability and effects on renal hemodynamics, contrasting with water-soluble beta-blockers. These properties, alongside its anti-inflammatory, antiproliferative, and antioxidant effects, contribute to slowing CKD progression and reducing cardiovascular complications (Bakris, Hart, & Ritz, 2006).
Propriétés
IUPAC Name |
1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXKHYNAUXFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747139 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol | |
CAS RN |
1329616-22-9 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

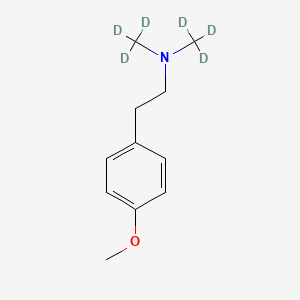
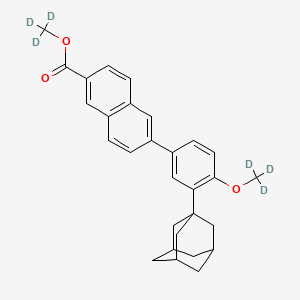

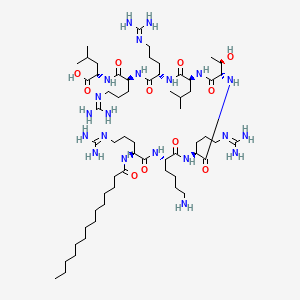

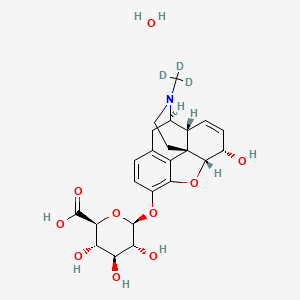
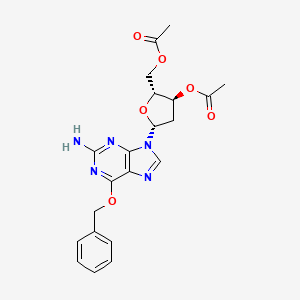

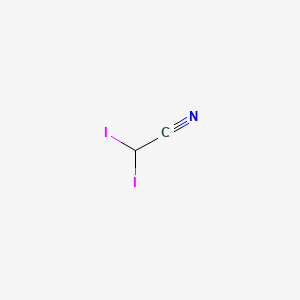
![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)
